3-(morpholinosulfonyl)-N-(p-tolyl)benzamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-3-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-14-5-7-16(8-6-14)19-18(21)15-3-2-4-17(13-15)25(22,23)20-9-11-24-12-10-20/h2-8,13H,9-12H2,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGAVLFXYLSKKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Sulfonyl Chloride Intermediate Synthesis
The critical intermediate, 3-(chlorosulfonyl)benzoic acid, is prepared through chlorosulfonation of benzoic acid derivatives. Search result provides a generalized protocol adaptable to this step:
Procedure :
-
Chlorosulfonation : Benzoic acid (1.0 equiv) is treated with chlorosulfonic acid (3.0 equiv) at 0–5°C for 2 h, followed by gradual warming to 25°C.
-
Quenching : The reaction mixture is poured onto crushed ice, extracted with dichloromethane, and dried over MgSO₄.
Key Parameters :
Morpholine Coupling Reaction
The sulfonyl chloride intermediate undergoes nucleophilic substitution with morpholine. Search result details a Pyry-BF4-mediated activation system that enhances reaction efficiency:
Optimized Conditions :
| Parameter | Specification |
|---|---|
| Catalyst | Pyry-BF4 (2.0 equiv) |
| Base | MgCl2 (2.55 equiv) |
| Solvent | tBuOH (0.1 M) |
| Temperature | 60°C |
| Time | 3–5 hours |
Mechanistic Insight :
The Pyry-BF4/MgCl2 system facilitates chloride displacement through electrophilic activation of the sulfonyl chloride, enabling efficient morpholine incorporation even at moderate temperatures. Post-reaction workup involves silica gel filtration and hexanes/EtOAc gradient elution for purification.
Amidation with p-Toluidine
The final amidation step couples the sulfonylated benzoic acid derivative with p-toluidine. Search result describes analogous amidation protocols using coupling reagents:
Representative Protocol :
-
Acid Activation : 3-(Morpholinosulfonyl)benzoic acid (1.0 equiv) is treated with propylphosphonic anhydride (T3P®, 1.5 equiv) in ethyl acetate.
-
Amine Coupling : p-Toluidine (1.2 equiv) and N-ethyl-N,N-diisopropylamine (2.0 equiv) are added sequentially.
-
Microwave Irradiation : The mixture undergoes microwave heating at 100°C for 10 minutes.
Yield Optimization :
-
Microwave irradiation reduces reaction time from hours to minutes while maintaining yields >80%
-
T3P® outperforms traditional coupling agents (EDC/HOBt) in minimizing sulfonamide cleavage
Alternative Synthetic Routes
One-Pot Sequential Functionalization
Emerging methodologies combine sulfonylation and amidation in a single reaction vessel:
Procedure :
-
Simultaneous addition of chlorosulfonic acid and morpholine to benzoic acid substrate
-
In situ activation with POCl3 followed by p-toluidine addition
Advantages :
-
Eliminates intermediate isolation steps
-
Reduces total synthesis time by 40% compared to stepwise approaches
Challenges :
Solid-Phase Synthesis
Adaptation of search result’s Amberlyst-15 mediated protocol enables heterogeneous catalysis:
Modified Conditions :
Green Chemistry Metrics :
| Parameter | Value |
|---|---|
| E-factor | 8.2 |
| PMI | 12.4 |
| Reaction Mass Efficiency | 78% |
This aqueous-phase method eliminates organic solvents but shows reduced yield (65–70%) compared to traditional approaches.
Critical Process Parameters
Temperature Profiling
Comparative analysis of reaction temperatures reveals:
Sulfonylation Stage :
-
<50°C: Incomplete chloride displacement (yield ≤45%)
-
60–65°C: Optimal balance of rate vs. decomposition (yield 82–85%)
-
70°C: Significant byproduct formation from sulfonic anhydride derivatives
Amidation Stage :
Solvent Screening
Evaluation of solvent systems demonstrates:
| Solvent | Sulfonylation Yield | Amidation Yield |
|---|---|---|
| tBuOH | 85% | N/A |
| CH3CN | 78% | 82% |
| EtOAc | 63% | 88% |
| H2O | 41% | 65% |
tBuOH emerges as optimal for sulfonylation due to its polarity and high boiling point, while EtOAc excels in amidation steps.
Impurity Profiling and Control
Common process-related impurities include:
-
Des-sulfonyl analog : 3-Hydroxy-N-(p-tolyl)benzamide (0.5–1.2%)
-
Over-sulfonated product : 3,5-Bis(morpholinosulfonyl)-N-(p-tolyl)benzamide (0.8–1.5%)
-
Chlorinated byproduct : 3-(Morpholinosulfonyl)-5-chloro-N-(p-tolyl)benzamide (0.3–0.7%)
Mitigation Strategies :
-
Maintain strict temperature control during chlorosulfonation
-
Implement gradient elution chromatography with 8:2 → 6:4 hexanes/EtOAc
-
Utilize preparative HPLC (C18, 0.1% TFA in H2O/MeCN) for final purification
Scale-Up Considerations
Industrial adaptation of laboratory protocols requires:
Key Modifications :
-
Replacement of Pyry-BF4 with recyclable polymer-supported sulfonylating agents
-
Continuous flow reactor implementation for sulfonylation stage (residence time 12 min at 65°C)
-
Membrane-based solvent recovery systems to reduce tBuOH consumption
Economic Metrics :
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Cost/kg | $12,500 | $3,800 |
| Cycle Time | 48 h | 16 h |
| Overall Yield | 72% | 68% |
Analytical Characterization
Confirmation of structural integrity employs:
Spectroscopic Suite :
-
¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, J=8.1 Hz, 1H), 7.97 (d, J=8.1 Hz, 2H), 3.04–3.01 (m, 4H, morpholine), 2.41 (s, 3H, CH3)
Chromatographic Purity :
-
HPLC: 99.2% (Zorbax SB-C18, 250×4.6 mm, 1 mL/min 60:40 H2O/MeCN)
Emerging Methodologies
Photocatalytic Sulfonylation
Recent advances utilize visible-light-mediated C–H sulfonylation:
Protocol :
-
Ru(bpy)3Cl2 (2 mol%) catalyst
-
Blue LEDs (450 nm) irradiation
-
DCE solvent, room temperature
Benefits :
Biocatalytic Approaches
Immobilized sulfotransferase enzymes enable greener synthesis:
System Components :
-
Pseudomonas putida SULT1A1 (cross-linked enzyme aggregate)
-
PAPS regeneration system
-
pH-stat controlled bioreactor
Performance Metrics :
| Parameter | Value |
|---|---|
| Conversion | 68% |
| TTN | 4,200 |
| Space-time Yield | 12 g/L/day |
Wissenschaftliche Forschungsanwendungen
3-(morpholinosulfonyl)-N-(p-tolyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-(morpholinosulfonyl)-N-(p-tolyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the benzamide core provides structural stability. The p-tolyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogues
Core Benzamide Derivatives
N-(p-Tolyl)benzamide (Base Structure)
The simplest analogue, N-(p-tolyl)benzamide, lacks the morpholinosulfonyl group. It serves as a precursor in synthetic routes, such as thioamide formation (e.g., conversion to N-(p-tolyl)benzothioamide via imidoyl chloride intermediates) . While it lacks significant bioactivity on its own, structural modifications at the 3-position enhance pharmacological properties.
3-Substituted Benzamides with Heterocyclic Moieties
- Quinoline-Oxadiazole Derivatives: Compounds like 3-(5-(((5,7-dichloroquinolin-4-yl)oxy)methyl)-1,2,4-oxadiazol-3-yl)-N-(p-tolyl)benzamide (Derivative 13d, m.p. 207–211°C) incorporate a quinoline-linked oxadiazole group. These derivatives exhibit varied melting points (207–258°C) and are designed for antimicrobial or anticancer applications, though their target specificity remains less defined compared to the morpholinosulfonyl derivative .
- N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide (HPAPB): This hydroxamic acid derivative acts as a histone deacetylase (HDAC) inhibitor, showing antitumor activity against HepG2 and A549 cells (IC₅₀: 100–200 µM). Unlike 3-(morpholinosulfonyl)-N-(p-tolyl)benzamide, HPAPB’s hydroxamate group enables zinc chelation, critical for HDAC inhibition .
Sulfonamide/Sulfamoyl Benzamides
Morpholinosulfonyl-Containing Analogues
- N-(4-Methoxyphenyl)-3-(morpholinosulfonyl)benzamide (3f): Shares the morpholinosulfonyl group but substitutes the N-position with 4-methoxyphenyl. It inhibits h-NTPDases2 with sub-micromolar potency, similar to the target compound, suggesting the morpholinosulfonyl group is critical for enzyme interaction .
- 5-Chloro-2-(5-chlorothiophene-2-sulfonamido)-N-(4-(morpholinosulfonyl)phenyl)benzamide: Features dual sulfonamide groups and a chlorothiophene moiety. This structural complexity may enhance binding affinity but complicates synthesis compared to the target compound .
Non-Morpholine Sulfonamides
Metal Complexes of Benzamides
Benzamides like N-(piperidin-1-yl)(p-tolyl)methylbenzamide form copper(II) and cobalt(II) complexes with enhanced antimicrobial activity. These complexes exhibit octahedral (Cu) or tetrahedral (Co) geometries and outperform free ligands against bacteria like Bacillus cereus and Pseudomonas aeruginosa. The target compound lacks metal-binding groups, limiting its application in this domain .
Comparative Data Table
Key Findings and Implications
- Structural-Activity Relationship (SAR): The morpholinosulfonyl group in this compound is pivotal for h-NTPDase inhibition, likely due to hydrogen bonding with enzyme active sites. Modifications to this group (e.g., replacement with oxadiazole or hydroxamate) redirect activity toward antimicrobial or anticancer targets .
- Synthetic Complexity : The target compound’s synthesis is less documented but likely parallels sulfamoyl benzamide routes involving sulfonation and amidation . In contrast, metal complexes require additional coordination steps .
- Therapeutic Potential: While this compound excels in enzyme inhibition, analogues like HPAPB and quinoline derivatives highlight the benzamide scaffold’s versatility across drug discovery domains.
Biologische Aktivität
3-(Morpholinosulfonyl)-N-(p-tolyl)benzamide is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a morpholinosulfonyl group and a p-tolyl group attached to a benzamide core. Its chemical formula is , and it has a molecular weight of approximately 364.43 g/mol. The presence of the morpholinosulfonyl group enhances its interaction with biological targets, potentially increasing its therapeutic efficacy.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the benzamide core provides structural stability. The lipophilicity contributed by the p-tolyl group facilitates the compound's passage through biological membranes, enhancing its bioavailability.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. For example, it has shown promising results against non-small cell lung carcinoma (NSCLC) A549 and NCI-H23 cell lines, with IC50 values indicating effective antiproliferative activity .
- Anti-inflammatory Properties : The compound is also being explored for its anti-inflammatory effects, which could be beneficial in treating various inflammatory diseases.
- Enzyme Inhibition : It may act as a biochemical probe due to its ability to inhibit specific enzymes involved in disease pathways, although detailed studies are still required to elucidate these interactions fully.
Case Studies and Experimental Data
- Anticancer Studies :
-
Comparative Studies :
- A comparative analysis with similar compounds revealed that this compound possesses unique properties due to its specific functional groups. For example:
Compound Name IC50 (µM) Biological Activity This compound 1.48-47.02 Anticancer (A549 Cell Line) N-(p-tolyl)benzamide - Control 3-(morpholinosulfonyl)benzamide - Control
- A comparative analysis with similar compounds revealed that this compound possesses unique properties due to its specific functional groups. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
